molecular formula C18H16N4O2S3 B7729610 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide CAS No. 477332-73-3

4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide

Cat. No.: B7729610
CAS No.: 477332-73-3
M. Wt: 416.5 g/mol
InChI Key: KORJMZLOTUTQFO-UHFFFAOYSA-N
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Description

4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide is a complex organic compound that features a benzamide core linked to a thiadiazole ring through a thioether bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.

    Thioether Formation: The benzylthio group is introduced by reacting the thiadiazole derivative with benzyl chloride in the presence of a base such as sodium hydroxide.

    Acetamido Linkage: The acetamido group is formed by reacting the thioether derivative with chloroacetyl chloride.

    Benzamide Formation: Finally, the benzamide moiety is introduced by reacting the acetamido derivative with 4-aminobenzamide under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole and thioether groups.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Electrophilic and nucleophilic substitution reactions can be carried out using reagents like halogens, alkyl halides, and nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiadiazole rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

Biologically, 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .

Medicine

In medicine, this compound is being explored for its therapeutic potential. Its antimicrobial properties make it a candidate for the development of new antibiotics, while its anticancer activity is being investigated for potential use in chemotherapy .

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[[2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2S3/c19-16(24)13-6-8-14(9-7-13)20-15(23)11-26-18-22-21-17(27-18)25-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H2,19,24)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KORJMZLOTUTQFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477332-73-3
Record name 4-((((5-(BENZYLTHIO)-1,3,4-THIADIAZOL-2-YL)THIO)ACETYL)AMINO)BENZAMIDE
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